

# Application Notes & Protocols: Analytical Method Validation for Ebastine in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Ebastine	
Cat. No.:	B1671034	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Ebastine** is a second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2][3][4] Ensuring the quality, safety, and efficacy of pharmaceutical formulations containing **Ebastine** requires robust analytical methods for its quantification. This document provides detailed application notes and protocols for the validation of analytical methods for the determination of **Ebastine** in pharmaceutical dosage forms, adhering to ICH guidelines. The methods described include High-Performance Liquid Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry.

# High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the determination of **Ebastine** in pharmaceutical formulations due to its high sensitivity and selectivity.[1][5][6] A common approach is a reverse-phase HPLC (RP-HPLC) method.

#### **Experimental Protocol: RP-HPLC**

1. Instrumentation:



- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and data acquisition software.[4][7]
- 2. Chromatographic Conditions:
- Column: Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 μm particle size).[1][5]
- Mobile Phase: A mixture of methanol and water in a 90:10 v/v ratio is commonly used.[1][5]
   [8] The mobile phase should be filtered through a 0.45 μm membrane filter and degassed prior to use.[1]
- Flow Rate: 1.5 ml/min.[1]
- Detection Wavelength: 262 nm.[1][5][6][8]
- Injection Volume: 20 μl.[1]
- Column Temperature: Maintained at 25°C.[1]
- Run Time: 15 minutes.[1]
- 3. Preparation of Standard Solutions:
- Stock Solution: Accurately weigh and dissolve 50 mg of **Ebastine** reference standard in a 50 ml volumetric flask with HPLC grade methanol. Sonicate for 10 minutes to ensure complete dissolution and make up the volume with methanol.[1][5]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the range of 5-100 μg/ml.[1][5]
- 4. Sample Preparation (for Tablets):
- · Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Ebastine and transfer it to a 100 ml volumetric flask.

#### Methodological & Application



- Add about 70 ml of methanol and sonicate for 15 minutes.
- Make up the volume with methanol and mix well.
- Filter the solution through a 0.45 µm membrane filter.
- Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

#### 5. Method Validation Parameters:

The developed HPLC method must be validated according to ICH guidelines, including the following parameters:

• Linearity: The linearity of the method is established by injecting the working standard solutions in the range of 5-100 μg/ml.[1][5] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.

#### Precision:

- Intra-day Precision: Assessed by analyzing six replicate injections of three different concentrations on the same day. The relative standard deviation (%RSD) should be calculated.[1]
- Inter-day Precision: Determined by analyzing the same three concentrations on three different days. The %RSD is then calculated.[1]
- Accuracy (Recovery): The accuracy is determined by the standard addition method. A known amount of standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD for Ebastine has been reported to be 50 ng/ml and the LOQ to be 100 ng/ml.[1]
- Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow



rate, and column temperature.[7]

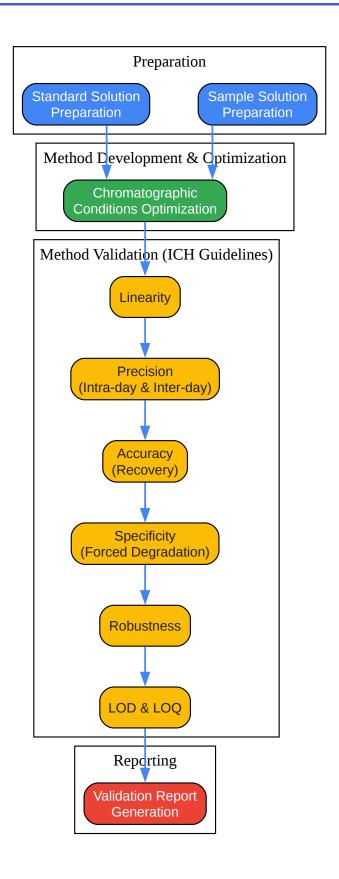
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the
method, forced degradation studies are performed under various stress conditions like acid,
base, oxidative, thermal, and photolytic stress.[7][9][10] The degradation products should be
well-resolved from the parent drug peak.

**Data Presentation: HPLC Method Validation** 

Validation Parameter	Specification	Typical Result
Linearity Range	R <sup>2</sup> > 0.999	5-100 μg/ml[1][5][6][8]
Correlation Coefficient (R²)	> 0.999	0.999
Intra-day Precision (%RSD)	< 2%	0.22% to 0.49%[1][5][6][8]
Inter-day Precision (%RSD)	< 2%	0.24% to 0.73%[1][5][6][8]
Accuracy (% Recovery)	98-102%	99.63%[1]
Limit of Detection (LOD)	-	50 ng/ml[1]
Limit of Quantitation (LOQ)	-	100 ng/ml[1]

**Experimental Workflow: HPLC Method Validation** 





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Caption: Workflow for HPLC method validation of **Ebastine**.



## **UV-Visible Spectrophotometric Method**

A simple and cost-effective UV spectrophotometric method can also be employed for the routine analysis of **Ebastine** in bulk and pharmaceutical dosage forms.[11]

### **Experimental Protocol: UV-Spectrophotometry**

- 1. Instrumentation:
- A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[2]
- 2. Method Details:
- Solvent: Methanol is commonly used as a solvent.[3][11][12]
- Wavelength Selection: The absorption maxima (λmax) for **Ebastine** in methanol is typically observed around 252 nm.[12] An alternative approach is the Area Under Curve (AUC) method, where the area under the curve in a specific wavelength range (e.g., 247-257 nm) is measured.[11]
- 3. Preparation of Standard Solutions:
- Stock Solution: Accurately weigh 100 mg of Ebastine API and dissolve it in a 100 ml volumetric flask with methanol to get a concentration of 1000 μg/ml.[11]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-30 μg/ml.[11]
- 4. Sample Preparation (for Tablets):
- Follow a similar procedure as described for the HPLC sample preparation to obtain a final solution with a concentration within the linearity range.
- 5. Method Validation Parameters:

The UV spectrophotometric method should be validated for the following parameters as per ICH guidelines:



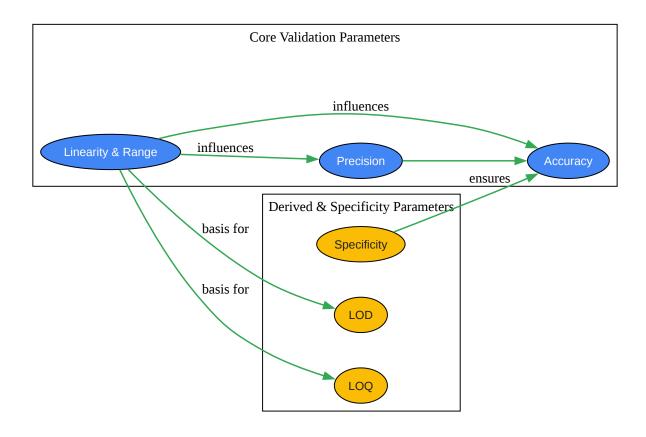
- Linearity: A linear relationship should be established between the absorbance (or AUC) and the concentration of **Ebastine**.
- Precision: Assessed by repeated measurements of a sample solution to determine intra-day and inter-day precision.
- Accuracy: Determined by recovery studies using the standard addition method.
- LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.

# Data Presentation: UV-Spectrophotometric Method Validation

validation			
Validation Parameter	Specification	Typical Result	
Linearity Range	R <sup>2</sup> > 0.999	5-30 μg/ml[11]	
Correlation Coefficient (R²)	> 0.999	0.999[11]	
Accuracy (% Recovery)	98-102%	99.48% to 101.00%[11]	
Limit of Detection (LOD)	-	0.78 μg/ml[ <mark>11</mark> ]	
Limit of Quantitation (LOQ)	-	2.37 μg/ml[11]	

## **Logical Relationship: UV Method Validation Parameters**





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Caption: Inter-relationship of UV method validation parameters.

#### Conclusion

The described HPLC and UV-spectrophotometric methods are simple, accurate, precise, and cost-effective for the determination of **Ebastine** in pharmaceutical formulations.[1][11][12] The HPLC method, particularly with forced degradation studies, is suitable as a stability-indicating method.[9] The choice of method will depend on the specific requirements of the analysis and the available instrumentation. Proper validation of the chosen analytical method is crucial to ensure reliable and accurate results for quality control and regulatory purposes.



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